molecular formula C12H7BrO4 B1268682 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- CAS No. 77189-69-6

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-

Cat. No.: B1268682
CAS No.: 77189-69-6
M. Wt: 295.08 g/mol
InChI Key: KRQAKZDHQJXULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- is a brominated derivative of 1,4-naphthoquinone This compound is characterized by the presence of an acetyloxy group at the 5-position and a bromine atom at the 2-position on the naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- typically involves the bromination of 1,4-naphthoquinone followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 2-bromo-1,4-naphthoquinone is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically conducted under reflux conditions to obtain the desired 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), room temperature.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), room temperature.

Major Products Formed

    Substitution: Substituted naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Oxidation: Higher oxidation state naphthoquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- involves its ability to interact with biological molecules and generate reactive oxygen species. This compound can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound without the bromine and acetyloxy groups.

    2-Bromo-1,4-naphthoquinone: Lacks the acetyloxy group.

    5-Acetyloxy-1,4-naphthoquinone: Lacks the bromine atom.

Uniqueness

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- is unique due to the presence of both the bromine atom and the acetyloxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(6-bromo-5,8-dioxonaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-11(10)9(15)5-8(13)12(7)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQAKZDHQJXULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358976
Record name 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77189-69-6
Record name 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.